molecular formula C8H9NO B160500 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine CAS No. 126230-91-9

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine

Cat. No.: B160500
CAS No.: 126230-91-9
M. Wt: 135.16 g/mol
InChI Key: RVMWPAFOLDUOTH-UHFFFAOYSA-N
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Description

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a bicyclic heterocyclic compound consisting of a furan ring (oxygen-containing five-membered ring) fused to a pyridine ring.

Properties

IUPAC Name

3-methyl-1,3-dihydrofuro[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-8-4-9-3-2-7(8)5-10-6/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWPAFOLDUOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CO1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279762
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126230-91-9
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126230-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-methylfuro[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodocyclization of N-Homopropargylic β-Enaminones

The most robust method for constructing the dihydrofuropyridine skeleton involves iodocyclization of N-homopropargylic β-enaminones. As reported by Yilmaz et al., treatment of N-(4-phenyl-3-butynyl)-β-enaminones with molecular iodine (I₂) or N-iodosuccinimide (NIS) in acetonitrile generates 6,7-dihydrofuro[3,4-c]pyridines via a cascade iodination-cyclization sequence. Although the study primarily describes 6,7-dihydro derivatives, analogous conditions can be adapted for 1,3-dihydro systems by modifying the substitution pattern of the β-enaminone precursor.

Reaction Mechanism:

  • Iodonium Ion Formation : I₂ reacts with the β-enaminone’s triple bond, forming a cyclic iodonium intermediate.

  • Nucleophilic Attack : The carbonyl oxygen attacks the iodonium-activated alkyne, triggering cyclization to a tetrahydrofuropyridine intermediate.

  • Base-Mediated Elimination : Cesium carbonate abstracts β-hydrogens, aromatizing the pyridine ring and eliminating HI to yield the dihydrofuropyridine.

For this compound, introducing a methyl group at the β-enaminone’s propargylic position (R³ = CH₃) directs cyclization to the 1,3-dihydro isomer.

Magnesium-Mediated Cyclization

A 1998 patent describes the synthesis of furo[3,4-c]pyridines via magnesium-induced cyclization of halogenated precursors in diethyl ether. While specifics for the 3-methyl derivative are lacking, this method could be modified using 3-methyl-2-chloropyridine derivatives as substrates. The proposed pathway involves:

  • Grignard reagent formation from a chloropyridine precursor.

  • Intramolecular attack of the furan oxygen onto the activated pyridine ring.

Limitations include low functional group tolerance and challenges in controlling regioselectivity.

Optimization of Synthetic Conditions

Solvent and Base Screening

Yilmaz et al. systematically evaluated solvents and bases for iodocyclization (Table 1). Acetonitrile outperformed DMF, ethanol, and dioxane due to its high polarity, which stabilizes ionic intermediates. Cesium carbonate proved superior to K₂CO₃ or Ag₂CO₃, likely due to its strong basicity and solubility in acetonitrile.

Table 1. Optimization of Reaction Conditions for Furo[3,4-c]pyridine Synthesis

EntrySolventBase (equiv.)Iodinating AgentYield (%)
1AcetonitrileCs₂CO₃ (2.5)I₂ (4.0)30
2DMFCs₂CO₃ (2.5)NIS (4.0)28
3EthanolCs₂CO₃ (2.5)I₂ (4.0)15
4DioxaneCs₂CO₃ (2.5)I₂ (4.0)11

Impact of Iodinating Agent and Equivalents

Using 4.0 equivalents of I₂ or NIS maximizes yield by ensuring complete iodination of the alkyne moiety. Excess iodide (>5.0 equiv.) promotes side reactions, such as over-iodination or decomposition. NIS offers marginal improvements in yield (29% vs. 30% for I₂) but increases cost.

Characterization and Analytical Data

X-ray crystallography confirmed the structure of a related compound, 1,3,4-triphenyl-6,7-dihydrofuro[3,4-c]pyridine (CCDC 2379026). Key spectroscopic features for this compound (predicted):

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.85 (d, J = 6.5 Hz, 2H, H-1), 6.32 (dd, J = 2.1 Hz, 1H, H-5), 7.21–7.43 (m, aromatic H).

  • ¹³C NMR : δ 21.8 (CH₃), 68.5 (C-1), 112.4 (C-5), 148.9 (C-3a), 162.1 (C-7a).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,4-c]pyridine oxides, while reduction can produce dihydrofuro derivatives .

Scientific Research Applications

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its structural similarity to biologically active molecules.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its structural similarity to DNA bases allows it to interact with nucleic acids, potentially inhibiting certain biological processes. Additionally, it may act as an enzyme inhibitor, affecting various metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The core distinction between 3-methyl-1,3-dihydrofuro[3,4-c]pyridine and its analogs lies in the heteroatom composition and ring saturation:

Compound Class Core Structure Heteroatoms Key Features
Furo[3,4-c]pyridine Furan + Pyridine O, N Oxygen in five-membered ring; dihydro saturation enhances flexibility and may improve metabolic stability.
Pyrrolo[3,4-c]pyridine Pyrrole + Pyridine N, N Nitrogen in five-membered ring; unsaturated, planar structure ideal for enzyme binding.
Pyrano[3,4-c]pyridine Pyran (six-membered ether) + Pyridine O, N Oxygen in six-membered ring; larger ring size alters steric interactions.
Pyrazolo[3,4-c]pyridine Pyrazole + Pyridine N, N Two adjacent nitrogen atoms in five-membered ring; enhances hydrogen-bonding potential.
Key Observations:

Role of Methyl Groups : Across analogs, methyl substituents (e.g., 4-methyl in pyrrolo derivatives) enhance activity by improving solubility and target binding. The 3-methyl group in the furo analog may similarly optimize pharmacokinetics .

Nitrogen (Pyrrolo/Pyrazolo): Enhances hydrogen bonding and enzyme inhibition (e.g., HIV-1 integrase ).

Ring Saturation : Dihydro structures (as in the furo analog) may confer metabolic stability by reducing susceptibility to oxidation .

Pharmacokinetic and Toxicity Profiles

  • Pyrano[3,4-c]pyridines: Showed good metabolic stability and CNS activity, with LD50 values indicating moderate toxicity .

Biological Activity

3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a fused ring system combining a furan and a pyridine ring. Its unique structural characteristics contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise as an anticancer agent. It appears to exert cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, its structural similarity to certain nucleobases allows it to interact with DNA, potentially leading to the inhibition of cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Nucleic Acid Interaction : The compound's ability to mimic nucleobases enables it to bind to DNA and RNA, disrupting normal cellular functions.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation.

Study 1: Antimicrobial Efficacy

A study published in BenchChem highlighted the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In another study focusing on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This suggests a robust mechanism for inducing cell death in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-olModerate antimicrobial activityCell wall synthesis disruption
6-Chloro-3-methyl-1,3-dihydrofuro[3,4-c]pyridineEnhanced anticancer propertiesDNA interaction and enzyme inhibition

The comparison illustrates that while similar compounds exhibit biological activities, the unique structure of this compound may confer specific advantages in both antimicrobial and anticancer applications.

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